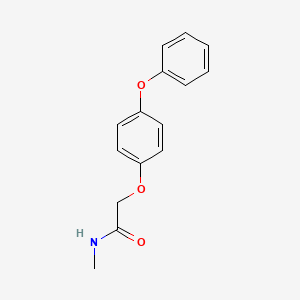
Diphenyl (2-nitro-1-phenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (2-nitro-1-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-nitro-1-phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (2-nitro-1-phenylethyl)phosphonate typically involves the reaction of diphenylphosphine oxide with 2-nitro-1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl (2-nitro-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can be substituted with other aryl or alkyl groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl or alkyl halides, base (e.g., potassium carbonate).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-amino-1-phenylethyl diphenylphosphonate.
Substitution: Various substituted diphenyl (2-nitro-1-phenylethyl)phosphonates.
Hydrolysis: Diphenylphosphonic acid and 2-nitro-1-phenylethanol.
Applications De Recherche Scientifique
Diphenyl (2-nitro-1-phenylethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of diphenyl (2-nitro-1-phenylethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Diphenylphosphonate: Lacks the 2-nitro-1-phenylethyl moiety but shares the diphenylphosphonate structure.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
2-Nitro-1-phenylethanol: Contains the 2-nitro-1-phenylethyl moiety but lacks the phosphonate group.
Uniqueness: The presence of both aromatic and nitro groups enhances its ability to participate in various chemical reactions and interact with biological targets .
Propriétés
Numéro CAS |
922729-59-7 |
|---|---|
Formule moléculaire |
C20H18NO5P |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
(1-diphenoxyphosphoryl-2-nitroethyl)benzene |
InChI |
InChI=1S/C20H18NO5P/c22-21(23)16-20(17-10-4-1-5-11-17)27(24,25-18-12-6-2-7-13-18)26-19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clé InChI |
ITPPSYRSWOHXQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+](=O)[O-])P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)

![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)


![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

